1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Catalog No.
S678899
CAS No.
7397-22-0
M.F
C15H11FO2
M. Wt
242.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-...

CAS Number

7397-22-0

Product Name

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

InChI

InChI=1S/C15H11FO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+

InChI Key

APSLSSPGSTXOJC-XCVCLJGOSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)O

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0) is a polarized, bifunctional chalcone derivative characterized by a strong intramolecular charge transfer (ICT) axis. Featuring an electron-withdrawing para-fluoro group on the A-ring and an electron-donating para-hydroxy group on the B-ring, this compound serves as a targeted push-pull building block. In procurement and material selection, it is primarily valued for its enhanced electrophilicity in Michael additions, its utility as a precursor for fluorescent heterocyclic dyes, and its role as a stable small-molecule mimetic in stem cell differentiation workflows. The presence of the terminal hydroxyl group ensures reliable processability for downstream etherification or polymer tethering, making it a versatile intermediate for both advanced optoelectronic materials and chemically defined biological media [1].

Research Fit

Synthetic accessibility via Claisen-Schmidt condensation
Fluorinated scaffold for medicinal chemistry SAR and derivatization
Defined thermal identity supports procurement consistency

Substituting this exact compound with generic chalcones, such as unsubstituted chalcone or mono-functionalized analogs, fundamentally compromises downstream application performance. The specific A-ring fluorination lowers the lowest unoccupied molecular orbital (LUMO), significantly increasing the enone's reactivity toward nitrogen nucleophiles in heterocycle synthesis. Furthermore, the absence of the precise donor-acceptor pairing eliminates the intramolecular charge transfer required for nonlinear optical (NLO) properties and solid-state luminescence. In biological assays, replacing the fluoro group alters the lipophilicity and binding affinity, leading to failed mesoderm induction. Consequently, buyers requiring specific photophysical properties or precise Michael acceptor reactivity cannot rely on generic structural analogs[1].

Substitution Risk

Target Compound
Potential Substitute
Risk Context
4'-Fluoro-4-hydroxychalcone
4'-Hydroxychalcone (non-fluorinated)
Fluorine substitution may invert functional activity in stem cell differentiation models; late-stage cardiomyocyte derivation may not be supported.
4'-Fluoro-4-hydroxychalcone
Generic chalcone analogs
Electronic and steric effects from fluorine alter binding profile; enzyme inhibition and cellular response context may differ.

Enhanced Reactivity in Pyridopyrimidine Dye Synthesis

In the synthesis of highly conjugated cyanopyridine and deazalumazine dyes, the push-pull electronic configuration of 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one drives efficient cyclocondensation. When reacted with 6-amino-2,3-dimethyluracil at 80 °C, the fluorinated enone acts as a highly activated Michael acceptor, yielding the corresponding pyrido[2,3-d]pyrimidine-2,4-dione derivatives with high regioselectivity. Compared to unsubstituted chalcone baselines, the para-fluoro activation accelerates the initial nucleophilic attack, while the para-hydroxyl group provides a necessary anchoring site for subsequent macroarray tethering or solubility tuning [1].

Evidence DimensionNucleophilic cyclocondensation reactivity
Target Compound Data1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (activated push-pull enone)
Comparator Or BaselineUnsubstituted chalcone (unactivated enone)
Quantified DifferenceYields >50% of functionalized heterocycles in single-step cyclocondensation, whereas unactivated baselines require prolonged heating and yield <20%
ConditionsReaction with 6-amino-2,3-dimethyluracil in ethanol at 80 °C

Ensures high-yield, regioselective synthesis of complex fluorescent dyes, reducing purification bottlenecks in combinatorial library generation.

Human GST Inhibition
Head-to-head
Ki 12.05 µM vs 13.29 µM (parent)
Supports competitive GST inhibitor screening; enzyme kinetics design.
Reported lower Ki than non-fluorinated analog; competitive mechanism confirmed.

Solid-State Luminescence and Nonlinear Optical (NLO) Potential

The exact pairing of the 4-fluoro (acceptor) and 4-hydroxy (donor) groups creates a strong intramolecular charge transfer (ICT) across the conjugated pi-system. This structural feature significantly lowers the activation barrier for E/Z olefin isomerization and promotes solid-state luminescence—a property typically quenched in non-polarized chalcones due to pi-stacking aggregation. Fluorinated push-pull chalcones of this class exhibit third-order nonlinear optical susceptibility (χ(3)) in the 10^-6 esu range and enhanced two-photon absorption, drastically outperforming non-fluorinated baselines in optical transparency and saturable absorption metrics [1].

Evidence DimensionIntramolecular Charge Transfer (ICT) and NLO Susceptibility
Target Compound DataFluorinated push-pull chalcone scaffold
Comparator Or BaselineNon-fluorinated chalcone analogs
Quantified DifferenceExhibits solid-state luminescence and measurable third-order nonlinear susceptibility (χ(3) ~ 10^-6 esu) absent in unpolarized baselines
ConditionsSolid-state optical measurements and Z-scan techniques

Critical for procurement in materials science for the development of two-photon absorption materials and nonlinear optical crystals.

Stem Cell Function
Head-to-head
Cardiomyocyte derivation: not supported vs Supported
Binary functional divergence: aids stem cell pathway dissection.
Fluorine substitution abolishes late-stage activity in hPSC-derived cardiomyocyte model.

Cost-Effective BMP4 Replacement in Cardiac Mesoderm Induction

In standardized human pluripotent stem cell (hPSC) differentiation workflows, recombinant Bone Morphogenetic Protein 4 (BMP4) is traditionally required but suffers from high cost and batch-to-batch instability. High-throughput screening has identified 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one as a potent small-molecule BMP4 mimetic. At controlled concentrations (e.g., 30 μmol/L), this specific fluorinated chalcone is similarly effective to 4'-hydroxychalcone in stimulating BMP4 signaling pathways for early cardiac mesoderm induction, offering a highly stable, chemically defined alternative to recombinant proteins in monolayer hPSC cultures [1].

Evidence DimensionCardiac mesoderm induction efficacy
Target Compound Data1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (30 μmol/L)
Comparator Or BaselineRecombinant BMP4 protein (standard biological baseline)
Quantified DifferenceProvides equivalent early mesoderm induction pathway stimulation with quantifiable thermal and chemical stability
ConditionsDirected differentiation of hPSCs in monolayer culture

Allows biomanufacturers to replace expensive, unstable recombinant proteins with a stable, scalable small molecule for stem cell workflows.

In Vivo Anti-inflammatory
Class-level inference
Comparable to dexamethasone
Supports inflammation model screening; data to verify.
Qualitative comparison in rat granuloma model; quantitative data not provided.
Scaffold Bioactivities
Supporting evidence
Anti-inflammatory, antioxidant, analgesic reported for derivatives
Broad scaffold screening potential for multi-target studies.
Review-based; derivative-specific, class-level pharmacological profile.

Precursor for Fluorescent Macroarrays and Biological Probes

Due to its highly activated enone system and terminal hydroxyl anchoring point, this compound is utilized for synthesizing pyrido-pyrimidine libraries and amyloid-beta (Aβ42) fluorescent imaging probes. The push-pull electronics ensure the resulting dyes exhibit strong intramolecular charge transfer, a requirement for high-contrast optical imaging[1].

Nonlinear Optical (NLO) Crystal Engineering

The strong dipole moment generated by the fluoro/hydroxy pairing makes this compound a structural candidate for developing third-order NLO materials. It is specifically suited for applications requiring solid-state luminescence, two-photon absorption, and optical switching, where generic unpolarized chalcones fail due to aggregation-induced quenching[2].

Chemically Defined Stem Cell Media Formulation

As a validated small-molecule BMP4 mimetic, this compound is utilized in the formulation of chemically defined, protein-free media for the directed differentiation of human pluripotent stem cells into cardiac mesoderm, reducing procurement costs compared to recombinant growth factors [3].

Application Fit

Application
Selection Property
Validation Focus
GST enzyme resistance model studies
Competitive GST inhibition profile (Ki context)
Enzyme kinetics and detoxification pathway analysis
Stem cell differentiation protocol refinement
Fluorine-dependent functional divergence
Late-stage cardiomyocyte derivation endpoints
Anti-inflammatory lead optimization
Reported in vivo anti-inflammatory activity scaffold
Inflammation model endpoint validation and SAR

XLogP3

2.8

Explore Compound Types